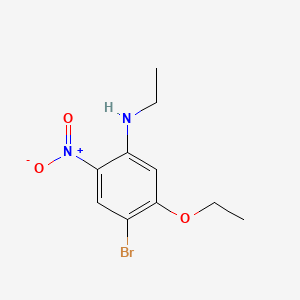

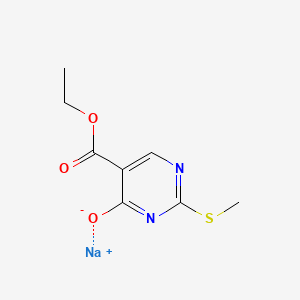

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile” is a chemical compound. It is used as a pharmaceutical intermediate . It is a slightly yellow to cream powder .

Synthesis Analysis

The synthesis of “4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile” involves various chemical reactions. For instance, it can be synthesized by reacting malononitrile, aldehydes, and β-nitroolefins .

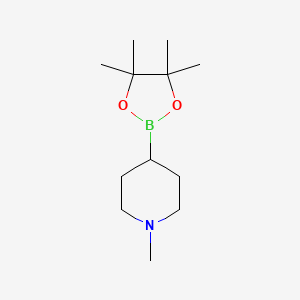

Molecular Structure Analysis

The molecular structure of “4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile” is represented by the linear formula C6H6N4S . The molecular weight of this compound is 166.21 .

Chemical Reactions Analysis

“4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile” is involved in various chemical reactions. For instance, it acts as a nucleophilic catalyst for acylation reactions and esterifications . It is also employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .

Physical And Chemical Properties Analysis

“4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile” is a slightly yellow to cream powder . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Aplicaciones Científicas De Investigación

Antimicrobial Activity : 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, a derivative, exhibited strong antimicrobial activity against bacterial strains and was found to induce bacterial cell membrane rupture and disintegration (Bhat & Begum, 2021).

Antitumoral Activity : Some derivatives, such as 2-amino-6-(2-alkyl or arylidenehydrazinyl)-4-(dialkylamino)pyrimidine-5-carbonitriles, demonstrated inhibitory effects on the growth of various human cancer cell lines, indicating potential antitumoral properties (Cocco, Congiu, Lilliu, & Onnis, 2006).

Anti-Proliferative Activity : 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles were synthesized and tested for anti-proliferative activity on human breast cancer and human colon carcinoma cell lines, showing potential in reducing the viability of these cells (Atapour-Mashhad et al., 2016).

Antibacterial Activity : Pyrazolo[3,4-d]pyrimidine derivatives synthesized from 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile showed notable antibacterial activity, indicating their potential use as antibacterial agents (Rostamizadeh et al., 2013).

Molecular Docking Studies : Molecular docking studies have been conducted to understand the interaction between these compounds and target proteins, aiding in the design of more effective drugs (Bhat & Begum, 2021).

Safety and Hazards

This compound is considered hazardous. It has been assigned the following hazard statements: H331-H302-H312-H315-H319-H335. These indicate toxicity if inhaled, harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Pyrimidines, including “4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile”, have a wide range of pharmacological applications. They are a central building block for a wide range of pharmacological applications . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .

Mode of Action

This compound acts as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .

Biochemical Pathways

By inhibiting EGFR, this compound affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation .

Result of Action

The inhibition of EGFR by this compound can lead to cell cycle arrest at the G2/M phase and induce significant apoptotic effects in various cancer cell lines . For instance, it has been found to upregulate the level of caspase-3, a key executor of apoptosis, by 6.5 fold in HepG-2 cells .

Propiedades

IUPAC Name |

4-amino-2-(dimethylamino)pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-12(2)7-10-4-5(3-8)6(9)11-7/h4H,1-2H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQHKLDEVDEBQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696077 |

Source

|

| Record name | 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile | |

CAS RN |

13593-31-2 |

Source

|

| Record name | 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride](/img/structure/B597581.png)

![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B597597.png)